molecular formula C19H18N4O2S B280405 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B280405
M. Wt: 366.4 g/mol
InChI Key: XMHBDHJDXIRGDZ-UHFFFAOYSA-N
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Description

2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with a naphthalene moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactionsThe naphthalene moiety is then attached via a sulfanyl linkage, and the final acetamide group is introduced through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted amino derivatives .

Scientific Research Applications

2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and interaction with molecular targets such as DNA and proteins. The pyrimidine ring is known to interact with nucleotide-binding sites, while the naphthalene moiety enhances binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H18N4O2S/c1-2-10-23-16(20)11-17(24)22-19(23)26-12-18(25)21-15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11H,1,10,12,20H2,(H,21,25)

InChI Key

XMHBDHJDXIRGDZ-UHFFFAOYSA-N

SMILES

C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)N

Canonical SMILES

C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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